1-(3-Bromophenyl)pentan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Bicyclo[1.1.1]pentan-1-amine, a structural analog of 1-(3-Bromophenyl)pentan-1-amine, is significant in medicinal chemistry as a unique and important moiety. A new synthesis route involving the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a flexible and scalable alternative for producing this compound (Goh et al., 2014).
Drug Discovery and Chemical Space Exploration
- Bicyclo[1.1.1]pentanes, closely related to 1-(3-Bromophenyl)pentan-1-amine, are effective bioisosteres for aromatic rings and tert-butyl groups. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, important for drug discovery and expanding chemical space (Hughes et al., 2019).
Antimicrobial Applications
- New 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, structurally similar to 1-(3-Bromophenyl)pentan-1-amine, have shown potential as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Corrosion Inhibition and Bactericidal Properties
- Pentane amino derivatives, synthesized via reactions with 1-bromopentanes, have been tested as reagents for suppressing growth of sulfate-reducing bacteria and as anticorrosive substances. These compounds, similar to 1-(3-Bromophenyl)pentan-1-amine, exhibit effective bactericidal and anticorrosive properties (Talybov et al., 2010).
Synthesis of Benzimidazoles
- o-Bromophenyl isocyanide, an analog of 1-(3-Bromophenyl)pentan-1-amine, reacts with primary amines under catalysis to produce 1-substituted benzimidazoles, important in medicinal chemistry and drug design (Lygin & Meijere, 2009).
Analytical Chemistry
- The compound's analogs have been studied in reversed-phase ion-pair chromatography, demonstrating their significance in analytical chemistry, particularly in the separation and analysis of antidepressive and neuroleptic amines (Wahlund & Sokolowski, 1978).
properties
IUPAC Name |
1-(3-bromophenyl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCERYERGQLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pentan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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